

Spectroscopic Profile of Isoquinolin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isoquinolin-5-ol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Isoquinolin-5-ol** (CAS No: 2439-04-5), a crucial heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines its mass spectrometry and infrared spectroscopy characteristics and provides standardized protocols for acquiring such data.

Spectroscopic Data of Isoquinolin-5-ol

The structural elucidation and confirmation of **Isoquinolin-5-ol** rely on a combination of spectroscopic techniques. Below is a summary of the available mass spectrometry and infrared spectroscopy data.

Mass Spectrometry (MS)

Mass spectrometry of **Isoquinolin-5-ol** confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization (EI). The molecular formula is C₉H₇NO, with a molecular weight of approximately 145.16 g/mol.

m/z	Relative Intensity	Assignment
145	High	[M] ⁺ (Molecular Ion)
117	High	[M-CO] ⁺
89	Moderate	Further Fragmentation

Table 1: Key mass spectrometry data for **Isoquinolin-5-ol**.

Infrared (IR) Spectroscopy

The infrared spectrum of **Isoquinolin-5-ol** reveals the presence of its key functional groups. The data presented here is based on Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3400-3200	Broad, Strong	O-H stretch (Phenolic)
3100-3000	Medium	Aromatic C-H stretch
1650-1500	Medium-Strong	C=C and C=N stretching (Aromatic rings)
1300-1200	Strong	C-O stretch (Phenolic)
Below 900	Medium-Strong	Aromatic C-H out-of-plane bending

Table 2: Characteristic infrared absorption bands for **Isoquinolin-5-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **Isoquinolin-5-ol** are not readily available in publicly accessible spectroscopic databases. The acquisition of this data would be a valuable contribution to the chemical community.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-	Data not available	-	-

Table 3: ^1H NMR Data for **Isoquinolin-5-ol**.

Carbon	Chemical Shift (δ , ppm)
-	Data not available

Table 4: ^{13}C NMR Data for **Isoquinolin-5-ol**.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for the analysis of a solid, aromatic heterocyclic compound like **Isoquinolin-5-ol**.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid **Isoquinolin-5-ol** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean, dry vial.
 - To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

- Securely cap the NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.[1][2]

- Instrument and Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1]
 - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[3]
- Data Acquisition:
 - Place a small amount (a few milligrams) of the solid **Isoquinolin-5-ol** powder onto the center of the ATR crystal.[1]
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is important for reproducibility.[3]

- Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]
- After data collection, clean the ATR crystal thoroughly.

Gas Chromatography-Mass Spectrometry (GC-MS)

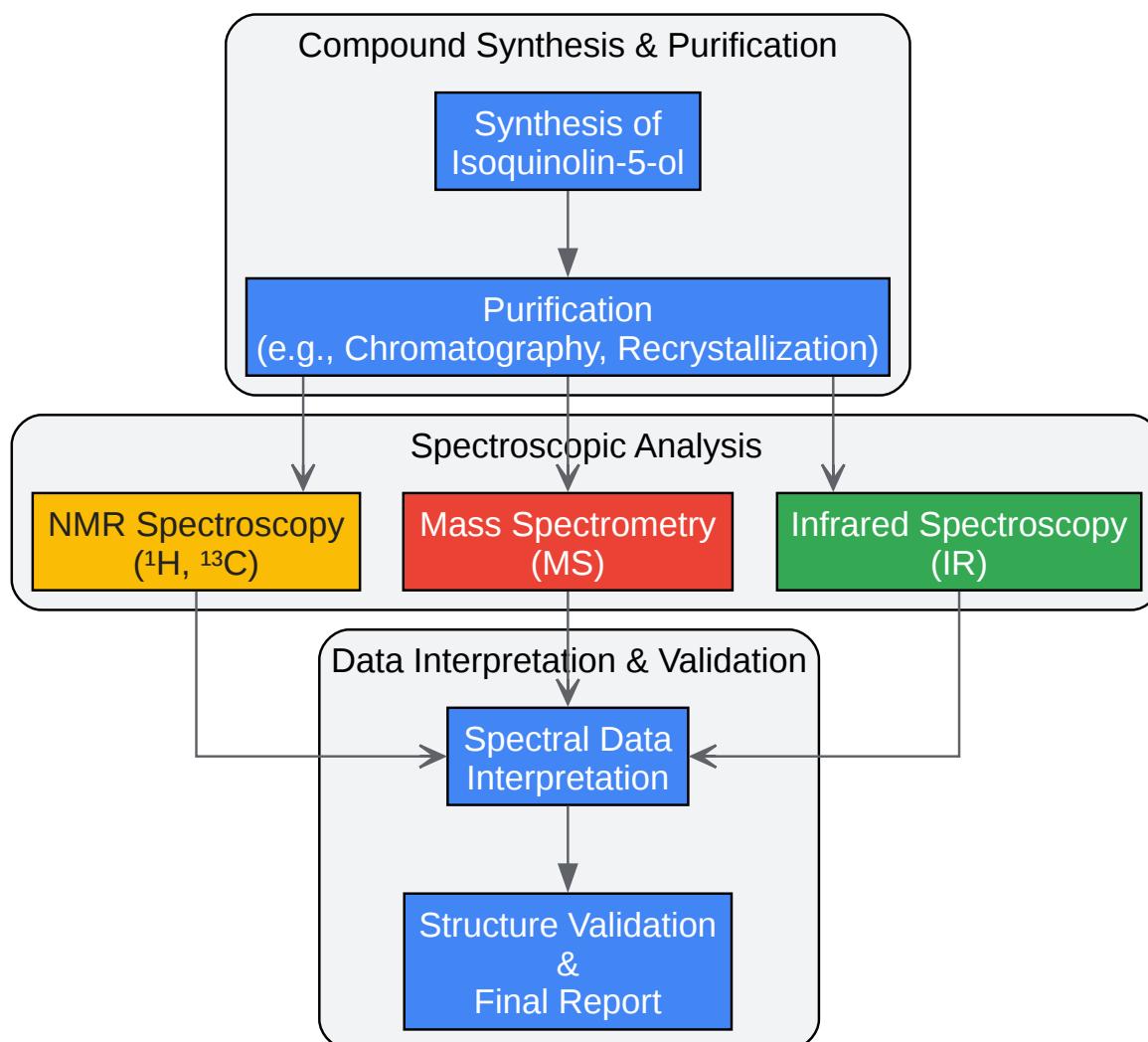
This protocol is suitable for the analysis of volatile and thermally stable compounds like **Isoquinolin-5-ol**.[4]

- Sample Preparation:
 - Prepare a dilute solution of **Isoquinolin-5-ol** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]
 - Transfer the solution to a 2 mL GC vial.
- Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.
 - The injector temperature should be high enough to ensure rapid volatilization of the sample (e.g., 250°C).
 - Use a suitable capillary column, such as a DB-5ms or HP-5ms.
 - Set the mass spectrometer to scan a mass range appropriate for the compound (e.g., m/z 40-400). Electron ionization (EI) at 70 eV is a standard method.[5]
- Data Acquisition and Analysis:
 - Inject a small volume (typically 1 μ L) of the sample solution into the GC.
 - The separated components from the GC column will enter the mass spectrometer, where they are ionized and fragmented.

- The resulting mass spectrum can be analyzed to identify the molecular ion peak and characteristic fragment ions.[\[5\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound.



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A generalized workflow for the spectroscopic characterization of a chemical compound.

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